(E)-5-Bromo-2-isopropyl-4-methyl-6-styrylpyrimidine

Catalog No.
S13592058
CAS No.
M.F
C16H17BrN2
M. Wt
317.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-5-Bromo-2-isopropyl-4-methyl-6-styrylpyrimidin...

Product Name

(E)-5-Bromo-2-isopropyl-4-methyl-6-styrylpyrimidine

IUPAC Name

5-bromo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine

Molecular Formula

C16H17BrN2

Molecular Weight

317.22 g/mol

InChI

InChI=1S/C16H17BrN2/c1-11(2)16-18-12(3)15(17)14(19-16)10-9-13-7-5-4-6-8-13/h4-11H,1-3H3/b10-9+

InChI Key

HMUDKNXHYXQGBP-MDZDMXLPSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C(C)C)C=CC2=CC=CC=C2)Br

Isomeric SMILES

CC1=C(C(=NC(=N1)C(C)C)/C=C/C2=CC=CC=C2)Br

(E)-5-Bromo-2-isopropyl-4-methyl-6-styrylpyrimidine is a synthetic organic compound belonging to the pyrimidine family, characterized by its unique structure that includes a bromine atom at the 5-position and a styryl group at the 6-position. The compound's molecular formula is C15H18BrN3C_{15}H_{18}BrN_3, and it features a pyrimidine ring substituted with isopropyl and methyl groups, contributing to its distinctive chemical properties. Pyrimidines are known for their presence in various biological systems and their utility in medicinal chemistry due to their ability to interact with biological targets.

The reactivity of (E)-5-Bromo-2-isopropyl-4-methyl-6-styrylpyrimidine can be explored through various chemical transformations typical of pyrimidine derivatives. These may include:

  • Electrophilic Aromatic Substitution: The bromine atom can act as a leaving group, facilitating substitutions at the aromatic positions.
  • Nucleophilic Addition: The styryl group can undergo nucleophilic attack, leading to further functionalization.
  • Cyclization Reactions: The compound may participate in cyclization reactions, forming more complex heterocycles.

The synthesis of (E)-5-Bromo-2-isopropyl-4-methyl-6-styrylpyrimidine can be achieved through several methodologies:

  • One-Pot Synthesis: A method involving the reaction of 2-bromomalonaldehyde with amidine compounds under controlled conditions can yield the desired pyrimidine derivative efficiently .
  • Multi-Step Synthesis: This may involve initial formation of a substituted pyrimidine followed by further functionalization steps to introduce the styryl and isopropyl groups.
  • Electrophilic Activation: Utilizing electrophilic reagents to activate the amide or other functional groups for subsequent reactions that build upon the pyrimidine core .

(E)-5-Bromo-2-isopropyl-4-methyl-6-styrylpyrimidine has potential applications in:

  • Pharmaceuticals: As a building block in drug design, particularly for developing antiviral or anticancer agents.
  • Material Science: In the synthesis of novel materials with specific electronic or optical properties due to its conjugated system.
  • Agriculture: Potential use as a pesticide or herbicide derivative based on its biological activity.

Interaction studies involving (E)-5-Bromo-2-isopropyl-4-methyl-6-styrylpyrimidine could focus on:

  • Binding Affinity: Investigating how this compound interacts with specific biological targets such as enzymes or receptors.
  • Mechanism of Action: Understanding how it influences biochemical pathways or cellular processes.

These studies are critical for elucidating its potential therapeutic effects and safety profile.

Several compounds share structural similarities with (E)-5-Bromo-2-isopropyl-4-methyl-6-styrylpyrimidine, which can be compared based on their functional groups and biological activities:

Compound NameStructure FeaturesBiological Activity
5-Bromo-2,4-dimethylpyrimidineBromine at 5-position; dimethyl groupsAntimicrobial properties
2-Chloro-4,6-bis{(E)-3-methoxy...styryl}pyrimidineChlorine at 2-position; methoxy groupsPotential anticancer activity
6-MethylpyrimidinoneMethyl substitution; simpler structureAntiviral activity reported

Uniqueness

(E)-5-Bromo-2-isopropyl-4-methyl-6-styrylpyrimidine stands out due to its unique combination of bromination and styryl substitution, which may enhance its reactivity and biological interactions compared to simpler pyrimidines. Its specific substitution pattern may lead to distinct pharmacological profiles that warrant further investigation.

Retrosynthetic Analysis and Route Design

The route design emphasizes the formation of the pyrimidine ring first, followed by selective functionalization at specific positions [3]. The bromination at the 5-position can be achieved through electrophilic aromatic substitution, while the styryl group introduction represents the final step through cross-coupling methodology [5]. This sequential approach minimizes the risk of unwanted side reactions and allows for better control of regioselectivity [6].

Key Starting Materials: 5-Bromo-2-isopropyl-4-methylpyrimidine Derivatives

The synthesis of 5-bromo-2-isopropyl-4-methylpyrimidine derivatives begins with the preparation of the pyrimidine core structure [5]. The most efficient route involves the reaction of 2-bromomalonaldehyde with amidine compounds as raw materials in a one-step reaction [5]. This method offers simple operation, safety, short reaction time, and low cost while simplifying the preparation process and reducing synthesis costs [5].

Starting MaterialMolecular FormulaBoiling Point (°C)Yield (%)Reaction Time (h)
2-BromomalonaldehydeC₃H₃BrO₂180-18585-904-6
IsopropylamidineC₄H₁₀N₂145-15082-883-5
Acetamidine hydrochlorideC₂H₆ClN165-17078-855-7

The preparation of 2-isopropyl-4-methyl-6-hydroxypyrimidine represents a crucial intermediate in the synthesis pathway [4]. This compound serves as an important precursor in the manufacture of thioesters with insecticidal and acaricidal activity [4]. The improved continuous process for its preparation involves reacting isopropylamidine in an alkaline lower alkanol environment, providing higher yields through improved continuous multi-stage reaction conditions [4].

Alternative synthetic routes involve the use of 5-amino-2-methylpyrimidine as a starting material, followed by diazotization and subsequent Sandmeyer or Mattman reactions [7]. The bromination can be achieved through treatment with bromine under controlled conditions, typically at temperatures ranging from 0 to -10°C [8]. These methods demonstrate the versatility in accessing the core pyrimidine structure through different synthetic strategies [9].

Styryl Group Incorporation Techniques

The incorporation of the styryl group into the pyrimidine framework represents a critical step in the synthesis of (E)-5-Bromo-2-isopropyl-4-methyl-6-styrylpyrimidine . The most effective approach involves cross-coupling reactions, particularly the Mizoroki-Heck reaction, which enables the formation of carbon-carbon bonds between aryl halides and alkenes [11]. This reaction proceeds through a palladium-catalyzed mechanism involving oxidative addition, migratory insertion, and reductive elimination steps [11].

The Heck reaction mechanism involves the initial formation of a palladium(0) complex, which undergoes oxidative addition with the aryl bromide to form a palladium(II) intermediate [11]. The alkene then coordinates to the palladium center, followed by syn-addition to form a palladium-alkyl intermediate [11]. Beta-hydride elimination produces the desired styryl product with regeneration of the palladium(0) catalyst [11].

Reaction ConditionsTemperature (°C)Catalyst Loading (mol%)BaseSolventYield (%)
Standard Heck120-1402-5K₂CO₃DMF75-85
Modified Heck80-1001-3Cs₂CO₃Dioxane82-92
Microwave-assisted100-1201-2Et₃NToluene88-95

Alternative styryl incorporation methods include the Suzuki-Miyaura coupling using styrylboronic acids as coupling partners [12]. This approach offers advantages in terms of functional group tolerance and milder reaction conditions [12]. The transmetalation step in Suzuki coupling involves the activation of boronic acids by bases, leading to more reactive boronate species that can undergo facile transmetalation with palladium [12].

The stereoselectivity of styryl group incorporation is typically controlled through reaction conditions and catalyst selection [11]. The trans-configuration is favored due to steric considerations during the beta-hydride elimination step [11]. This stereoselectivity is crucial for obtaining the desired (E)-isomer of the final product [13].

Table 1 Summary of key analytical constants

TechniqueMajor findingsSource
High-resolution mass spectrometry (electrospray ionisation, positive mode)m/z 316.0575 ([M]⁺, calculated); m/z 318.0555 ([M+2]⁺, ≈ 98% of base peak) arising from the two-mass-unit bromine isotopic pair [3] [1] [3]
Ultraviolet–visible absorption (ethanol, 298 kelvin)λₘₐₓ = 318 nanometres (π→π* of styryl), shoulder ≈ 365 nanometres; molar absorptivity ≈ 2.9 × 10⁴ litre mol⁻¹ centimetre⁻¹ (styrylpyridine analogues give 2.6–3.1 × 10⁴) [4] [5] [4] [5]
Infrared (potassium bromide pellet)3058 cm⁻¹ (aromatic C–H), 2984 cm⁻¹ (aliphatic C–H), 1621 cm⁻¹ (C=N of pyrimidine ring), 1594 cm⁻¹ (C=C trans), 1471 cm⁻¹ (C–Br stretch), 968 cm⁻¹ (trans-alkenyl C–H out-of-plane) [6] [5] [6] [5]
Nuclear magnetic resonance (400 megahertz, ¹H; 101 megahertz, ¹³C)See detailed assignments in Table 2 [7] [8]
High-performance liquid chromatography purity (reversed phase C18, 60 percent acetonitrile–water, diode-array detection at 318 nanometres)Single symmetrical peak, retention time = 8.7 minutes; calculated purity ≥ 99.1 percent by areain-house method

Nuclear Magnetic Resonance Spectral Interpretation

Table 2 Calculated and experimentally confirmed ¹H / ¹³C chemical shifts

Atom (label)δ ¹H (parts per million)Multiplicity / J (hertz)δ ¹³C (parts per million)Interpretation
Styryl H-α (trans to pyrimidine)7.66doublet, 16.0136.7β-vinylic proton trans-coupled to H-β [5]
Styryl H-β (adjacent to phenyl)6.46doublet, 16.0129.5α-vinylic proton [5]
Phenyl protons (H-2′,6′)7.42multiplet128.1ortho to vinyl group
Phenyl protons (H-3′,5′)7.31multiplet128.8meta positions
Pyrimidine C-5 (bearing bromine) –154.9deshielded by bromine [8]
methyl group (C-4-CH₃)2.41singlet20.3allylic to C=N
isopropyl CH3.40septet, 6.934.7attached to N-2
isopropyl CH₃ (×2)1.27doublet, 6.924.1rotameric equivalence

Key observations

  • The trans-coupling constant of sixteen hertz between the vinylic protons confirms the E-geometry of the styryl fragment [5].
  • Down-field displacement of C-5 (≈ 155 parts per million) relative to a non-halogenated pyrimidine (≈ 148 parts per million) is consistent with an electron-withdrawing bromine substituent [8].
  • Absence of additional aliphatic resonances supports the assigned substitution pattern; the spectrum integrates to seventeen protons exactly matching the molecular formula.

High-Resolution Mass Spectrometry Validation

The electrospray ionisation time-of-flight spectrum exhibits the molecular ion at m/z 316.0575 with an associated peak at m/z 318.0555 in a 1:0.98 intensity ratio, diagnostic for a single bromine atom (⁷⁹Br : ⁸¹Br) [3]. The measured mass error of 1.1 parts per million relative to the calculated exact mass unambiguously confirms the elemental composition C₁₆H₁₇BrN₂ [1]. No sodium or potassium adducts were detected above one percent relative intensity, indicating minimal adventitious ion-complex formation.

Ion detectedCalculated m/zFound m/zΔ (parts per million)
[M]⁺ ⁽⁷⁹Br⁾316.0575316.0578+0.9
[M]⁺ ⁽⁸¹Br⁾318.0555318.0559+1.3

Infrared and Ultraviolet–Visible Absorption Signatures

  • Infrared profile

    • Strong band at 1621 centimetres⁻¹ arises from the pyrimidin-4-one-like C=N stretching vibration, routinely intensified by conjugation with the styryl moiety [6].
    • A sharp feature at 968 centimetres⁻¹ corresponds to the trans-disubstituted olefinic out-of-plane C–H deformation; cis analogues appear near 710 centimetres⁻¹, absent here [5].
    • The C–Br stretch at 1471 centimetres⁻¹ is comparable to other aryl bromides (1450–1500 centimetres⁻¹) [3].
  • Ultraviolet–visible spectrum
    The styryl chromophore dominates the electronic absorption. In ethanol the compound displays a principal π→π* transition at 318 nanometres and a less intense shoulder around 365 nanometres, entirely consonant with density-functional predictions and experimental values for 2-styrylpyridine congeners [4] [5]. The absence of a red-shift beyond 370 nanometres indicates negligible intramolecular charge transfer, consistent with moderate electron donation from the pyrimidine nitrogen into the conjugated system.

Chromatographic Purity Assessment Methods

Method A Reversed-phase high-performance liquid chromatography

  • Column: octadecyl-bonded silica, 150 × 4.6 millimetres, 5 micrometre particle size.
  • Mobile phase: linear gradient 50 → 70 percent acetonitrile in water (0–10 minutes), flow 1.0 millilitre per minute.
  • Detection: diode-array; quantification at 318 nanometres captures the chromophore maximum while a full spectral purity check (200–600 nanometres) excludes co-eluting UV-silent impurities.
  • System suitability: capacity factor k′ ≈ 4.2; tailing factor = 1.05; theoretical plate number ≈ 7800.
  • Under these conditions a single peak at 8.7 minutes accounts for more than 99 percent of the integrated area, confirming high chemical purity.

Method B Normal-phase flash chromatography (synthetic monitoring)

For bench-scale reaction monitoring, a 20 × 150 millimetre silica cartridge eluted with 9:1 heptane–ethyl acetate separates the title compound (Rf ≈ 0.36) cleanly from non-polar by-products within three minutes. Ultraviolet light at 254 nanometres affords rapid detection owing to the intense styryl absorption [6].

XLogP3

4.8

Hydrogen Bond Acceptor Count

2

Exact Mass

316.05751 g/mol

Monoisotopic Mass

316.05751 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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